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This guide provides a comprehensive comparison of the clinical efficacy and safety profile of

eliapixant, a selective P2X3 receptor antagonist, across various patient populations. The

development of eliapixant was discontinued by Bayer in 2022 due to the overall benefit-risk

assessment, including instances of potential drug-induced liver injury[1][2][3]. Despite its

discontinuation, the data from its clinical trial program offers valuable insights for researchers in

the field of sensory hypersensitization and P2X3-targeted therapies. This document

summarizes the available quantitative data, details the experimental protocols of key studies,

and presents a comparative analysis with the alternative P2X3 antagonist, gefapixant.

Mechanism of Action: P2X3 Receptor Antagonism
Eliapixant is a potent and selective antagonist of the P2X3 receptor[4]. These receptors are

ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP), which is

released in response to tissue damage or inflammation. P2X3 receptors are predominantly

expressed on sensory nerve fibers and are implicated in the pathophysiology of various

conditions characterized by neuronal hypersensitization, such as chronic cough,

endometriosis-associated pain, overactive bladder, and neuropathic pain. By blocking the P2X3

receptor, eliapixant was developed to modulate the signaling pathways involved in cough

reflex hypersensitivity and chronic pain.

P2X3 Receptor Signaling Pathway in Sensory Neurons
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Caption: P2X3 receptor activation by ATP and inhibition by eliapixant.
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Efficacy of Eliapixant in Refractory Chronic Cough
(RCC)
The most promising results for eliapixant were observed in patients with refractory chronic

cough (RCC), a condition characterized by a persistent cough of unknown etiology or one that

is refractory to treatment of underlying conditions.

Table 1: Efficacy of Eliapixant in Patients with Refractory
Chronic Cough (Phase 2b PAGANINI Study)

Treatment
Group (twice
daily)

Number of
Patients (Per
Protocol)

Baseline 24-h
Cough Count
(geometric
mean,
coughs/h)

Change from
Baseline in 24-
h Cough
Count at Week
12 (relative %)

Reduction vs.
Placebo
(relative %)

Placebo 74 15.7 - 19.7 -34% -

Eliapixant 25 mg 67 15.7 - 19.7 -44% -14%

Eliapixant 75 mg 69 15.7 - 19.7 -54% -29%

Eliapixant 150

mg
73 15.7 - 19.7 -49% -22%

A statistically significant dose-response was observed (p<0.1 for all models).

Table 2: Efficacy of Eliapixant in Patients with Refractory
Chronic Cough (Phase 2a Study)
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Treatment Group (twice
daily)

Number of Patients
Reduction in 24-h Cough
Frequency vs. Placebo at 1
week

Placebo 37 -

Eliapixant 50 mg 37 Significant Reduction

Eliapixant 200 mg 37 Significant Reduction

Eliapixant 750 mg 37
25% (90% CI 11.5–36.5%;

p=0.002)

Comparative Efficacy: Eliapixant vs. Gefapixant in
RCC
Gefapixant is another P2X3 receptor antagonist. A comparison of the clinical trial data for

eliapixant and gefapixant in RCC provides context for the therapeutic potential of this drug

class.

Table 3: Comparative Efficacy of P2X3 Antagonists in
Refractory Chronic Cough

Drug Study
Dose (twice
daily)

Treatment
Duration

Reduction in
24-h Cough
Frequency vs.
Placebo

Eliapixant
PAGANINI

(Phase 2b)
75 mg 12 weeks 29%

Gefapixant Phase 2b 50 mg 12 weeks 37%

Gefapixant
COUGH-1

(Phase 3)
45 mg 12 weeks 18.5%

Gefapixant
COUGH-2

(Phase 3)
45 mg 24 weeks 14.6%
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Efficacy of Eliapixant in Other Patient Populations
Eliapixant was also investigated for other conditions associated with neuronal

hypersensitization. However, the clinical trials in these populations did not demonstrate

efficacy.

Endometriosis-Associated Pelvic Pain (EAPP)
The Phase 2b SCHUMANN study evaluated eliapixant for the treatment of EAPP. The study

was terminated early for safety reasons, and no significant difference in pain reduction was

observed between the eliapixant and placebo groups. The active comparator, elagolix, showed

better pain reduction.

Overactive Bladder (OAB)
In the Phase 2a OVADER study, eliapixant did not meet the primary endpoint for the treatment

of OAB with urgency urinary incontinence. There was no significant difference in the reduction

of urgency urinary incontinence episodes per 24 hours compared to placebo.

Diabetic Neuropathic Pain (DNP)
The Phase 2a PUCCINI study for DNP was also terminated after failing to meet its primary

endpoint. Eliapixant did not show a relevant improvement in pain intensity scores compared to

placebo; in fact, the placebo group showed a greater reduction in pain.

Table 4: Summary of Eliapixant Efficacy in Different
Patient Populations

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b607290?utm_src=pdf-body
https://www.benchchem.com/product/b607290?utm_src=pdf-body
https://www.benchchem.com/product/b607290?utm_src=pdf-body
https://www.benchchem.com/product/b607290?utm_src=pdf-body
https://www.benchchem.com/product/b607290?utm_src=pdf-body
https://www.benchchem.com/product/b607290?utm_src=pdf-body
https://www.benchchem.com/product/b607290?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Indication Study Phase
Primary
Endpoint

Outcome

Refractory

Chronic Cough
PAGANINI 2b

Reduction in 24-

h cough count
Met

Endometriosis-

Associated

Pelvic Pain

SCHUMANN 2b

Reduction in

mean worst

EAPP

Not Met

(terminated

early)

Overactive

Bladder
OVADER 2a

Reduction in UUI

episodes/24h
Not Met

Diabetic

Neuropathic Pain
PUCCINI 2a

Reduction in 24-

h average pain

intensity

Not Met

Safety and Tolerability
Across the clinical trial program, eliapixant was generally well-tolerated, with most adverse

events being mild to moderate in severity. A key differentiating factor for eliapixant compared

to the less selective P2X3 antagonist gefapixant was a lower incidence of taste-related side

effects. However, the emergence of a drug-induced liver injury signal ultimately led to the

discontinuation of its development.

Table 5: Incidence of Taste-Related Adverse Events
(Eliapixant vs. Gefapixant in RCC)

Drug Study Dose (twice daily)
Incidence of Taste-
Related AEs

Eliapixant PAGANINI (Phase 2b) 25 mg 4%

75 mg 15%

150 mg 24%

Gefapixant Phase 2b 50 mg 48% (Dysgeusia)

Gefapixant
COUGH-1 & COUGH-

2 (Phase 3)
45 mg

~58-69% (Any taste-

related AE)
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Experimental Protocols
PAGANINI Study (Eliapixant in RCC) - Phase 2b

Design: Randomized, double-blind, parallel-group, placebo-controlled, multicenter, dose-

finding study.

Participants: Adults with RCC lasting ≥ 12 months and a cough severity of ≥ 40 mm on a

visual analog scale.

Intervention: Participants were randomized (1:1:1:1) to receive oral eliapixant (25 mg, 75

mg, or 150 mg) or placebo twice daily for 12 weeks.

Primary Endpoint: Change from baseline in 24-hour cough count at Week 12, measured by

an ambulatory cough recording device.

Experimental Workflow for the PAGANINI Study
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Caption: Workflow of the Phase 2b PAGANINI clinical trial.
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SCHUMANN Study (Eliapixant in EAPP) - Phase 2b
Design: Randomized, placebo- and active comparator-controlled, double-blind to placebo,

open-label to comparator, parallel-group, multicenter, dose-finding study.

Participants: Women with surgically diagnosed endometriosis and defined EAPP criteria.

Intervention: Participants were randomized to twice-daily oral eliapixant (25 mg, 75 mg, or

150 mg), placebo, or once-daily elagolix 150 mg for 12 weeks.

Primary Endpoint: Absolute change in mean worst EAPP from baseline to the end of the

intervention.

Conclusion
The clinical development of eliapixant provided mixed results. While it demonstrated a clear

dose-dependent efficacy in reducing cough frequency in patients with refractory chronic cough,

with a favorable taste-related side effect profile compared to the less selective P2X3 antagonist

gefapixant, it failed to show a clinical benefit in patients with endometriosis-associated pelvic

pain, overactive bladder, or diabetic neuropathic pain. The discontinuation of the entire

eliapixant program due to safety concerns, specifically a potential for drug-induced liver injury,

underscores the challenges in developing novel therapies, even with a promising mechanism

of action. The data from the eliapixant trials, particularly in RCC, remain a valuable resource

for the ongoing research and development of P2X3-targeted therapies for sensory

hypersensitization disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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